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GRDO81 is a dual PI3K/mTOR inhibitor that was under development as an anti-cancer therapeutic. The
primary available preclinical data comes from a 28-day repeated-dose toxicity study conducted in line with

regulatory standards to support a Phase I clinical trial [1].
The table below summarizes the key design elements of this subchronic toxicity study.

| Study Parameter | Details | | :--- | :--- | | Compound | GRD081 (Dual PI3K/mTOR inhibitor) [1] | |
Objective | To evaluate subchronic toxicity and determine NOAEL (No-Observed-Adverse-Effect Level) [1]
| | Study Duration | 28-day repeated oral administration, plus a 14-day recovery period [1] | | Animal
Models | Sprague-Dawley (SD) rats and Beagle dogs [1] | | Dose Levels (mg/kg/day) | Rats: 2, 5, 10 | Dogs:
1,2,4[1] | | Regulatory Compliance | Conducted under Good Laboratory Practice (GLP) regulations [2] |

Detailed Experimental Protocol

The methodology for the pivotal toxicity study was designed as follows [1]:

¢ Animal Assignment: Rats and dogs were randomly assigned to control or dose groups.

e Dosing: GRD081 was administered orally via gavage once daily for 28 consecutive days.

e Monitoring: Animals were closely observed daily for clinical signs, morbidity, and mortality.

¢ Recovery Phase: A subset of animals from each group was monitored for an additional 14 days
without dosing to assess the potential reversibility of any observed effects.

e Terminal Analysis: At the end of both the dosing and recovery periods, animals were euthanized for
comprehensive analysis. This included:

o Hematology and Clinical Chemistry: Blood samples were analyzed for signs of toxicity.
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o Histopathology: Full necropsies were performed. Tissues and organs (including liver, kidney,
pancreas, and bone marrow) were collected, preserved, and examined microscopically for
pathological changes.

Key Findings and Toxicity Profile

The 28-day study revealed a profile of toxicities consistent with the pharmacologic inhibition of the

PI3BK/mTOR pathway. The major findings and the established NOAELs are summarized below.

Findings Category Observed Effects (Dose-Dependent)

Mortality & Morbidity Unscheduled mortality in rats at 5 and 10 mg/kg/day doses [1].

Hematological Myelosuppression (bone marrow suppression) and immunosuppression
Toxicity [1].

Organ Toxicity Moderate toxicity observed in the liver, pancreas, and kidneys [1].
Reversibility Most induced effects were reversible after the 14-day recovery period [1].
NOAEL (Rats) < 2 mglkg/day [1]

NOAEL (Dogs) 1 mgl/kgl/day [1]

GRD081 Mechanism and Signaling Pathway

As a dual inhibitor, GRDO081 targets a critical cell growth and survival pathway. The diagram below
illustrates the PI3K/Akt/mTOR signaling cascade and the point of inhibition by GRD081.
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GRDO081 inhibits key nodes in the PI3K/Akt/mTOR pathway [1].

Regulatory Context and Preclinical Best Practices

This GRDO081 study was conducted following Good Laboratory Practice (GLP) regulations [2]. The
findings from such preclinical in vivo studies are crucial for determining safe starting doses for human

clinical trials and for anticipating potential target organ toxicities [3].
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It is important to note that the available data for GRD081 is over a decade old. As a researcher, you may find

it valuable to:

e Consult more recent literature to see if development of GRD081 continued or if next-generation
inhibitors with improved safety profiles have been developed.

¢ Use databases like the Signaling Pathways Project (SPP) to explore modern ‘'omics data related to
PIBK/mTOR signaling and its downstream effects in various biological contexts [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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